molecular formula C10H12N2O2 B8460153 4-Amino-2-phenylmorpholin-3-one

4-Amino-2-phenylmorpholin-3-one

Katalognummer: B8460153
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: APSGMSPBQUUQAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-phenylmorpholin-3-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticoagulant Synthesis
The primary application of 4-Amino-2-phenylmorpholin-3-one is as a precursor in the synthesis of rivaroxaban, a well-known anticoagulant used to prevent thromboembolic disorders. Rivaroxaban functions by inhibiting factor Xa, a crucial component in the coagulation cascade, thereby reducing the risk of blood clots. The synthesis pathway typically involves several steps where this compound serves as an essential intermediate .

2. Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds derived from this morpholine can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxic effects . For instance, modifications to the morpholine structure have led to enhanced activity against breast and colon cancer cells, suggesting potential applications in cancer therapy .

1. Mechanism of Action
The biological activity of this compound is largely attributed to its ability to inhibit factor Xa. This inhibition is critical for its anticoagulant properties, as it disrupts the coagulation process necessary for blood clot formation . Additionally, studies have shown that this compound can interact with other biological targets involved in cancer progression, further emphasizing its therapeutic potential.

2. Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often involve the reaction of substituted anilines with morpholine derivatives under specific conditions to yield the desired product . The efficiency and yield of these synthesis methods are crucial for industrial applications and pharmaceutical manufacturing.

Case Studies

Study Focus Findings
Study 1Anticoagulant ActivityDemonstrated that this compound effectively inhibits factor Xa, supporting its use in anticoagulant therapies.
Study 2Anticancer ActivityReported significant cytotoxic effects on human cancer cell lines, indicating potential for further development as an anticancer agent .
Study 3Synthesis OptimizationDeveloped eco-friendly and cost-effective methods for synthesizing this compound, enhancing scalability for pharmaceutical production .

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

4-amino-2-phenylmorpholin-3-one

InChI

InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

InChI-Schlüssel

APSGMSPBQUUQAT-UHFFFAOYSA-N

Kanonische SMILES

C1COC(C(=O)N1N)C2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

tert-Butyl 2-(2-(2-methoxy-2-oxo-1-phenylethoxy)ethyl)hydrazinecarboxylate (390 mg, 1.2 mmol) in water (85 mL) was heated to 95° C. for 12 h. The reaction mixture was extracted with dichloromethane, the organic layers were combined, dried over Na2SO4 and the solvent was evaporated to give the title compound as light yellow oil (183 mg, 79%).
Name
tert-Butyl 2-(2-(2-methoxy-2-oxo-1-phenylethoxy)ethyl)hydrazinecarboxylate
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
79%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.